
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as IMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its biological effects by inhibiting the activity of specific enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been found to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to have antibacterial and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one limitation of using 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is that it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is the development of new drugs and therapies based on 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. Another area of interest is the investigation of the molecular mechanisms underlying its biological effects. Additionally, further studies are needed to determine the safety and efficacy of 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid in humans.
Métodos De Síntesis
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using a one-pot reaction involving 1,3-dipolar cycloaddition of azides and alkynes. The reaction is carried out in the presence of copper catalysts, which facilitate the formation of triazole rings. The resulting product is then subjected to a series of chemical reactions to obtain the final product, 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. It has also been investigated for its potential use in the development of new drugs and therapies.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-5-propan-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(2)12-11(13(17)18)14-15-16(12)9-4-6-10(19-3)7-5-9/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGLNUSMVMVRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-5-propan-2-yltriazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5218037.png)
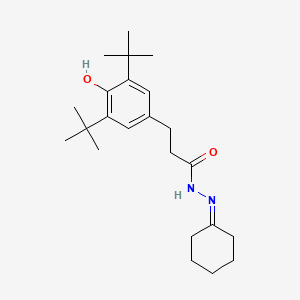
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5218056.png)
![ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5218057.png)
![1-acetyl-4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5218063.png)
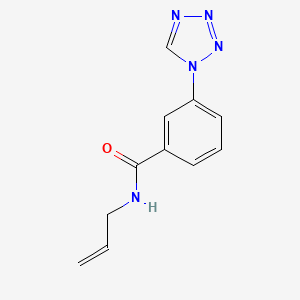
![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5218090.png)
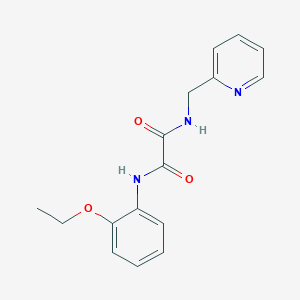
![methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5218102.png)
![N'-[4-(2-methyl-5-oxo-4-propyltetrahydro-2-furanyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B5218106.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218116.png)
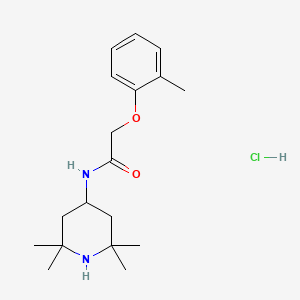
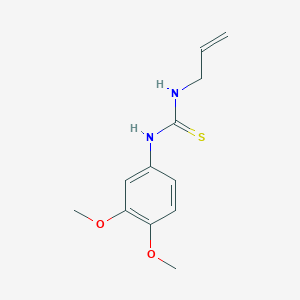
![2,2'-(8,8-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecane-1,4-diyl)diacetonitrile](/img/structure/B5218134.png)